

Comprehensive Application Notes and Protocols: Sapanisertib Dosing in Solid Tumor Clinical Trials

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Compound Focus: Sapanisertib

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Drug Background and Mechanism of Action

Sapanisertib (also known as **CB-228/TAK-228/MLN0128**) is an investigational, oral **dual mTORC1/2 inhibitor** that represents the next generation of mTOR pathway targeting agents. Unlike rapalogs (e.g., everolimus, temsirolimus) that primarily inhibit mTORC1, **sapanisertib** acts as a **potent, selective ATP-competitive** inhibitor that suppresses both mTORC1 and mTORC2 complexes, providing more comprehensive pathway inhibition. This dual inhibition mechanism potentially addresses the **AKT activation feedback loop** commonly observed with mTORC1-only inhibition, which can limit the efficacy of rapalogs. The **PI3K/AKT/mTOR pathway** is one of the most frequently dysregulated signaling pathways in human cancer, with alterations occurring in approximately 40% of all solid tumors. The most common aberrations include PTEN loss (30%), PIK3CA mutations (13%), PTEN mutations (6%), and AKT mutations (1%), making this pathway a compelling therapeutic target. [1]

Sapanisertib has demonstrated **promising antitumor activity** across various preclinical models and early-phase clinical trials, particularly in malignancies with mTOR pathway alterations. Its development has included investigation as both monotherapy and in combination with other agents, including chemotherapy, targeted therapies, and metabolic modulators. The drug's pharmacokinetic profile supports multiple dosing schedules, and clinical trials have explored various administration regimens to optimize the therapeutic

index. As an oral agent, **sapanisertib** offers convenient administration for patients with advanced malignancies who have exhausted standard treatment options. [2]

Clinical Dosing Regimens

Monotherapy Dosing

Clinical trials have investigated **multiple dosing schedules** for **sapanisertib** monotherapy to balance efficacy with tolerability. The maximum tolerated doses (MTDs) vary significantly based on the administration schedule, with more continuous dosing requiring lower daily doses compared to intermittent approaches. Phase I studies have established the following MTDs for different schedules: 6 mg once daily (QD), 40 mg once weekly (QW), 9 mg QD for 3 days on/4 days off each week (QD×3dQW), and 7 mg QD for 5 days on/2 days off each week (QD×5dQW). However, based on tolerability beyond the dose-limiting toxicity (DLT) evaluation period, the recommended expansion phase doses were reduced to **5 mg QD** and **30 mg QW** for further development in disease-specific cohorts. These adjustments reflect the need to maintain patients on therapy longer while managing chronic toxicities. [2]

Table 1: **Sapanisertib** Monotherapy Dosing Regimens from Phase I Trials

Dosing Schedule	Maximum Tolerated Dose	Recommended Expansion Dose	Key Dose-Limiting Toxicities
Once Daily (QD)	6 mg	5 mg	Hyperglycemia, maculopapular rash
Once Weekly (QW)	40 mg	30 mg	Hyperglycemia, fatigue
QD×3dQW	9 mg	Not specified	Asthenia, stomatitis
QD×5dQW	7 mg	Not specified	Asthenia, stomatitis

Combination Therapy Dosing

Combination regimens have been extensively explored to enhance the antitumor activity of **sapanisertib** through synergistic mechanisms. These combinations leverage **sapanisertib**'s pathway inhibition with complementary agents targeting different resistance mechanisms or parallel pathways. The dosing schedules for combination therapies typically require modification from monotherapy MTDs to manage overlapping toxicities while maintaining efficacy.

Table 2: **Sapanisertib** Combination Therapy Dosing Regimens

Combination Agent	Recommended Dose	Dosing Schedule	MTD Declaration
Metformin	Sapanisertib 4 mg + Metformin 1,000 mg	Daily dosing	4 mg/1,000 mg defined as MTD
Ziv-aflibercept	Sapanisertib 4 mg + Ziv-aflibercept 3 mg/kg	Sapanisertib: 3 days on/4 days off; Ziv-aflibercept: IV every 2 weeks	4 mg + 3 mg/kg defined as MTD
Carboplatin/Paclitaxel	Sapanisertib 4 mg + Carboplatin AUC 5 + Paclitaxel 60 mg/m ²	Sapanisertib: Days 2-4, 9-11, 16-18; Chemotherapy: Standard schedules	Triplet defined as MTD

The **combination with metformin** was based on the rationale that metformin inhibits the mTOR pathway through upstream activation of AMP-activated protein kinase (AMPK), potentially enhancing the antitumor activity of **sapanisertib**. In the phase I study, patients received **sapanisertib** (3 or 4 mg daily) together with metformin (500-1,500 mg daily), with all patients undergoing a 14-day titration period for metformin in cycle 1. The **4 mg/1,000 mg combination** was defined as the maximum tolerated dose, with DLTs including grade 3 diarrhea, fatigue, and rash observed at higher dose levels. [3]

The **combination with ziv-aflibercept** (a VEGF inhibitor) explored an intermittent **sapanisertib** schedule to manage toxicity while maintaining efficacy. The established MTD utilized **sapanisertib** 4 mg orally 3 days on and 4 days off plus 3 mg/kg ziv-aflibercept intravenously every 2 weeks on a 28-day cycle. This schedule allowed for concurrent targeting of the mTOR and angiogenic pathways while managing the overlapping toxicities, particularly hypertension, fatigue, and gastrointestinal effects. [1]

The **triplet combination with carboplatin and paclitaxel** employed a sequential dosing approach where **sapanisertib** was administered on Days 2-4, 9-11, and 16-18 of a 21-day cycle, with chemotherapy administered on standard schedules. This sequencing was based on preclinical data showing that sequential, rather than simultaneous, mTOR blockade after chemotherapy enhanced tumor cell killing. The MTD was determined as carboplatin AUC 5 mg/mL•min every 3 weeks, paclitaxel 60 mg/m² weekly, and **sapanisertib** 4 mg on the sequential schedule. [4]

Safety and Toxicity Management

Adverse Event Profile

The **safety profile** of **sapanisertib** is characterized by manageable but clinically significant class-effect toxicities associated with mTOR inhibition. The most frequent **treatment-emergent adverse events** across clinical trials include hyperglycemia, fatigue, nausea, anorexia, diarrhea, rash, and mucositis. These toxicities are generally dose-dependent and can be managed with supportive care, dose modifications, and careful patient monitoring. The incidence and severity of specific adverse events vary based on the dosing schedule, with more continuous administration associated with different toxicity profiles compared to intermittent schedules. [3] [1] [2]

Grade 3-4 treatment-related adverse events require careful monitoring and proactive management. Across studies, the most common clinically significant toxicities include:

- **Hyperglycemia:** Occurring in approximately 13% of patients, requiring optimal anti-glycemic treatment including insulin
- **Fatigue:** Reported in 7% of patients, sometimes serving as a dose-limiting toxicity
- **Rash:** Maculo-papular in nature, occurring in 7% of patients
- **Gastrointestinal toxicities:** Including diarrhea (7%) and mucositis
- **Hematologic effects:** In combination with chemotherapy, including anemia (21%), neutropenia (21%), and thrombocytopenia (10.5%)

The **ziv-aflibercept combination** introduced additional toxicity considerations, with hypertension emerging as a frequent class-effect toxicity of VEGF inhibition. Other notable toxicities with this combination included hypertriglyceridemia, anorexia, and increased serum lipase. Importantly, no grade 5 events were

reported in this combination study, suggesting that the toxicities were manageable with appropriate dose modifications and supportive care. [1]

Dose Modification Guidelines

Clinical trials have established **clear dose modification guidelines** for managing **sapanisertib**-related toxicities. For grade ≥ 3 treatment-related toxicities, **sapanisertib** dosing should be withheld until the event resolves to grade ≤ 1 or baseline values. If resolved within 28 days, treatment may be resumed at a $\geq 25\%$ dose reduction or, for patients in dose-escalation phases, at the next lower dose level. For patients receiving ≤ 4 mg QD, the dosing frequency may be decreased to 5 days per week instead of reducing the daily dose. If **sapanisertib** dosing is delayed for >28 consecutive days for treatment-related toxicity despite supportive treatment, or if more than two dose reductions are required, discontinuation of **sapanisertib** therapy should be considered. [2]

Proactive management of expected toxicities is essential for maintaining patients on therapy. This includes:

- **Hyperglycemia management:** Fasting serum glucose should be monitored regularly, and anti-glycemic agents should be initiated for persistent elevation. The protocol allows for optimal anti-glycemic treatment, including insulin, with grade 3 hyperglycemia lasting ≤ 14 days not considered a DLT if adequately managed.
- **Rash management:** Topical steroids, oral antihistamines, and pulse oral steroids if necessary can mitigate dermatologic toxicity. Grade 3 rash lasting ≤ 3 days with appropriate treatment is not considered a DLT.
- **Mucositis management:** Oral hygiene protocols, mucosal coating agents, and analgesic mouthwashes can reduce the severity and impact of mucositis.

Efficacy Data and Clinical Response

Antitumor Activity Across Tumor Types

Sapanisertib has demonstrated **promising antitumor activity** across various solid tumors, with particular efficacy observed in specific molecular subsets. In the phase I monotherapy study that included expansion cohorts in renal cell carcinoma (RCC), endometrial, and bladder cancer, among 116 treated patients, one patient with RCC achieved a **complete response**, and nine patients experienced **partial responses** (seven

with RCC, one with carcinoid tumor, and one with endometrial cancer). The disease control rate (complete response + partial response + stable disease) across studies typically ranged from 63% to 78%, indicating meaningful disease stabilization even in heavily pretreated populations. [2] [5]

The **combination with metformin** showed particularly encouraging activity in patients with **PTEN mutations**. Of 30 evaluable patients, 4 achieved partial responses, and 15 achieved stable disease as best response, yielding a disease control rate of 63%. Notably, 3 of 4 responding patients had documented PTEN mutations, and 3 of 5 patients enrolled with PTEN mutations achieved partial responses. Responding tumor types included leiomyosarcoma (n=2), breast cancer (n=1), and endometrial cancer (n=1). One responding patient had both AKT and mTOR mutations, suggesting activity across multiple mTOR pathway alterations. [3]

The **combination with carboplatin and paclitaxel** demonstrated notable activity in two patients with specific molecular alterations. One patient with unclassified RCC harboring an **EWSR1-POU5F1 fusion** achieved a dramatic, deep partial response that lasted over 20 months after progressing on frontline nivolumab plus ipilimumab. Another patient with metastatic castrate-resistant prostate cancer harboring **PTEN loss** achieved partial response by both RECIST v1.1 and PSA50 criteria, with a time to treatment failure of 7 months. These responses suggest that molecular preselection may enhance the efficacy of **sapanisertib** combinations in specific patient populations. [4]

Biomarkers and Patient Selection

Emerging evidence suggests that **mTOR pathway alterations** may serve as predictive biomarkers for **sapanisertib** response. The most common genomic alterations in patients enrolled in these trials included PIK3CA (27%), PTEN (17%), AKT1/2 (10%), and mTOR (10%). The particularly strong response in patients with PTEN mutations across multiple studies suggests that this subset may derive disproportionate benefit from **sapanisertib**-containing regimens. Additionally, responses were observed in patients with comutations, including one patient with leiomyosarcoma who had both PTEN and TSC mutations and a patient with breast cancer who had both PTEN and STK11 mutations. [3]

The **disease control rates** across studies are summarized in the following table:

*Table 3: Efficacy Outcomes Across **Sapanisertib** Clinical Trials*

Study	Patients Evaluable	Partial Response	Stable Disease	Disease Control Rate	Notable Predictive Biomarkers
Sapanisertib + Metformin [3]	30	4 (13%)	15 (50%)	63%	PTEN mutations (3/5 patients with PR)
Sapanisertib + Ziv-aflibercept [1]	50	2 (4%)	37 (74%)	78%	Not specified
Sapanisertib + Carboplatin/Paclitaxel [4]	17	2 (12%)	11 (65%)	76%	EWSR1-POU5F1 fusion, PTEN loss
Sapanisertib Monotherapy [2]	116	9 (8%)	Not specified	Not specified	Not specified

Experimental Protocols

Clinical Trial Design Considerations

The **phase I clinical trials** of **sapanisertib** followed standardized methodologies with some protocol-specific adaptations. The typical study design was an **open-label, single-center phase I** trial that employed a **3 + 3 dose-escalation design**. Primary endpoints focused on safety and tolerability, determination of maximum tolerated dose (MTD), and characterization of dose-limiting toxicities (DLT) of the combination in patients with advanced cancers refractory to standard therapy. Secondary objectives included evaluation of preliminary anti-tumor efficacy per RECIST version 1.1, characterization of pharmacokinetic profiles, and assessment of mTOR pathway biomarkers. [3] [1]

One cycle typically consisted of **4 weeks of treatment (28 days)**, with tumor measurements performed following cycle 2 and subsequently every 8 weeks. In the combination studies, specific sequencing approaches were employed based on preclinical rationale. For example, in the carboplatin/paclitaxel combination, **sapanisertib** was administered on days 2-4, 9-11, and 16-18 based on preclinical data showing

improved efficacy with sequential rather than concomitant administration. The metformin combination included a 14-day metformin titration period in cycle 1 before introducing **sapanisertib** to improve gastrointestinal tolerance. [3] [4]

Pharmacodynamic Assessment Methods

Comprehensive biomarker assessments were incorporated across **sapanisertib** trials to demonstrate target engagement and pathway modulation. These included:

- **Surrogate tissue pharmacodynamics:** Assessment of phosphorylation changes in S6, 4EBP1, and NDRG1 in skin biopsies pre- and post-treatment
- **Tumor tissue analysis:** Paired tumor biopsies in subset of patients to evaluate pathway modulation in tumor tissue
- **Circulating biomarkers:** In some studies, assessment of circulating factors such as sVEGFR1, PlGF, and bFGF to evaluate anti-angiogenic effects
- **Glucose metabolism monitoring:** Regular assessment of fasting serum glucose and HbA1c to monitor metabolic effects of mTOR inhibition

The pharmacodynamic findings consistently demonstrated **treatment-related reductions in TORC1/2 biomarkers**, confirming target engagement across dosing schedules. The time-linear pharmacokinetics of **sapanisertib** supported multiple dosing schedules, with exposure parameters correlating with pharmacodynamic effects and certain toxicities. [2] [5]

Patient Selection Criteria

Eligibility criteria across trials were generally consistent for phase I studies in advanced solid tumors. Key inclusion criteria comprised:

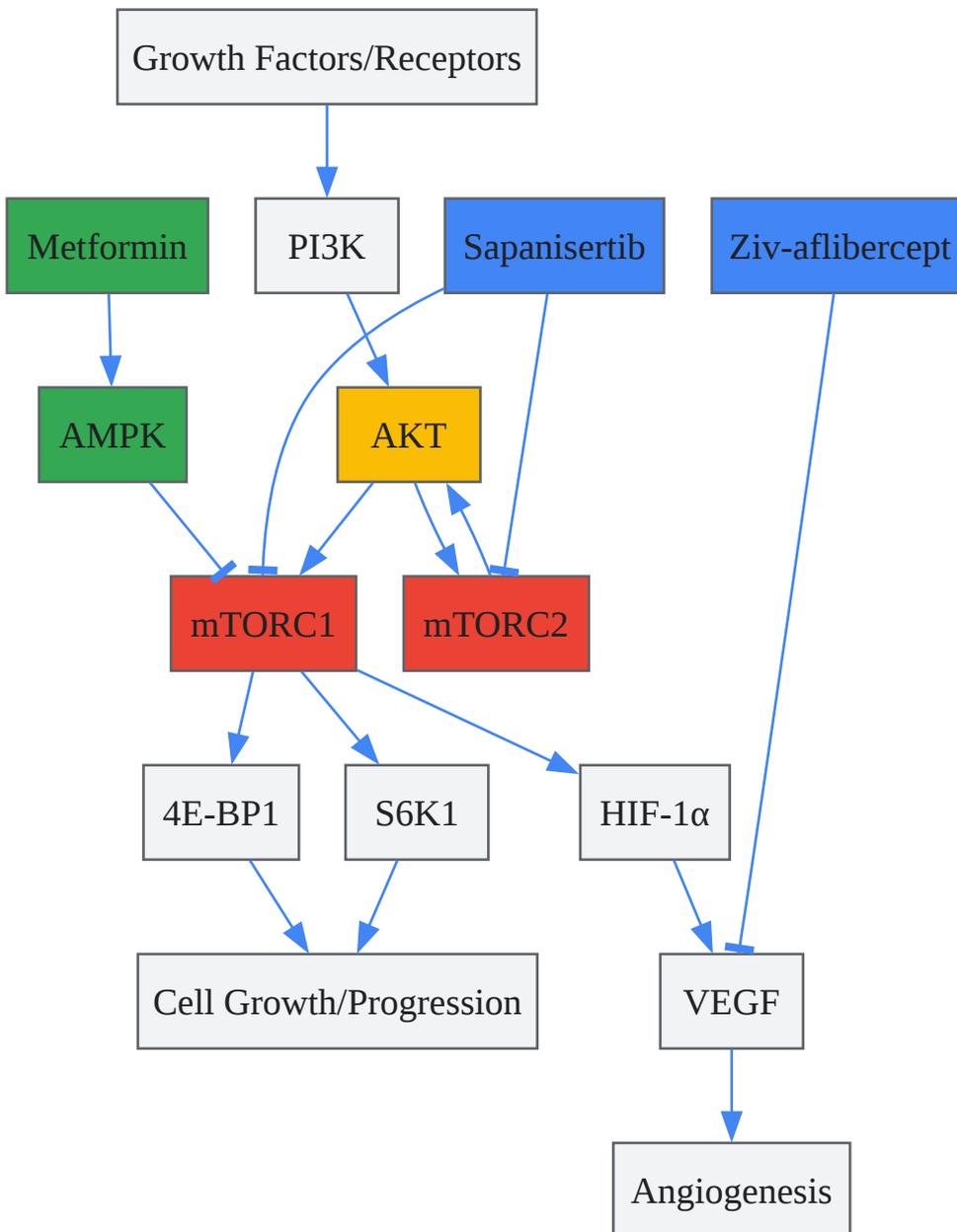
- Age ≥ 18 years with locally advanced or metastatic solid tumors refractory to standard therapy
- Eastern Cooperative Oncology Group (ECOG) performance status of 0-1
- Adequate bone marrow, hepatic, and renal function
- Fasting serum glucose ≤ 130 mg/dL and fasting triglycerides ≤ 300 mg/dL
- Measurable disease per RECIST v1.1 (for expansion cohorts)

Specific **exclusion criteria** included:

- Impaired cardiac function or significant active cardiovascular disease

- History of diabetes mellitus with HbA1c >7% (with exceptions for well-controlled diabetes)
- Impaired gastrointestinal function that may alter drug absorption
- Prior treatment with AKT, PI3K, or dual PI3K/TORC1/2 inhibitors (in some studies)
- Uncontrolled brain metastases (with exceptions for treated, stable metastases)

The following diagram illustrates the key signaling pathways targeted by **sapanisertib** and its combinations:



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Diagram 1: **Sapanisertib** Mechanism and Combination Targets. **Sapanisertib** directly inhibits both mTORC1 and mTORC2 complexes. Metformin activates AMPK, which provides upstream mTOR inhibition. Ziv-

aflibercept targets VEGF to inhibit angiogenesis.

Conclusion and Future Directions

Sapanisertib represents a **promising dual mTORC1/2 inhibitor** with demonstrated antitumor activity across various solid tumors, particularly those with mTOR pathway alterations such as PTEN mutations. The drug has shown a **manageable safety profile** with characteristic mTOR inhibitor toxicities that can be mitigated with appropriate dosing schedules and supportive care. The exploration of **multiple dosing schedules** has provided flexibility in balancing efficacy and tolerability, with intermittent schedules offering particularly promising therapeutic indices.

The **combination strategies** outlined in these application notes highlight the potential for enhanced efficacy through rational drug partnerships. The synergistic activity observed with metformin, ziv-aflibercept, and sequential chemotherapy provides a strong rationale for continued development of these approaches. Future research should focus on **refined patient selection** using biomarker strategies to identify those most likely to benefit from **sapanisertib**-containing regimens. Additionally, further exploration of sequencing and scheduling optimization may enhance the therapeutic index of these combinations.

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